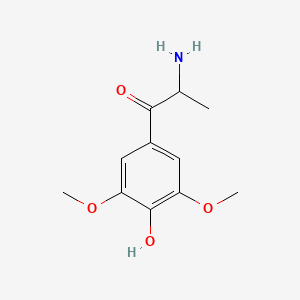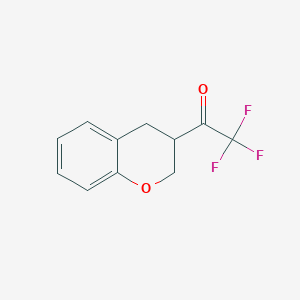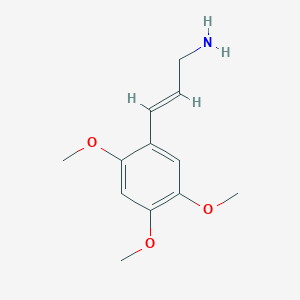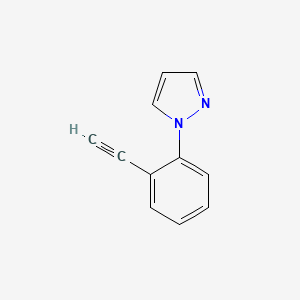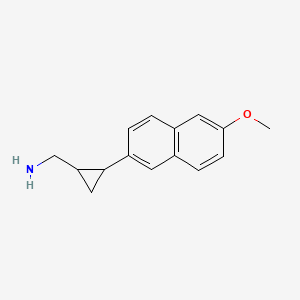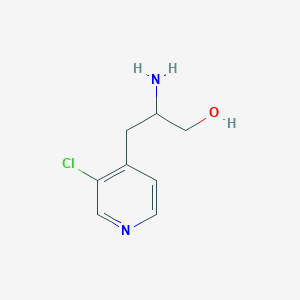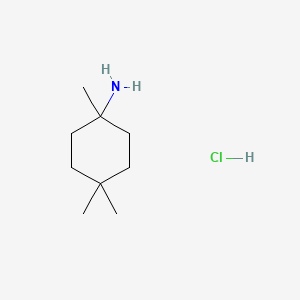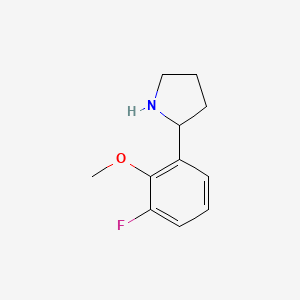![molecular formula C6H5ClN2O3 B13590093 2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
2-[(5-Chloropyrazin-2-yl)oxy]aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid is a chemical compound that belongs to the class of pyrazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a chloropyrazine ring attached to an acetic acid moiety through an ether linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid typically involves the reaction of 5-chloropyrazine-2-ol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrazine derivative is replaced by the chloroacetic acid, forming the desired ether linkage .
Industrial Production Methods
Industrial production methods for 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropyrazine ring to a pyrazine ring with different substituents.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted pyrazine derivatives.
科学研究应用
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing.
作用机制
The mechanism of action of 2-[(5-Chloropyrazin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid: Similar in structure but with a different position of the chlorine atom on the pyrazine ring.
5-Acetyl-2-chloropyrazine: Another pyrazine derivative with different functional groups.
Uniqueness
2-[(5-Chloropyrazin-2-yl)oxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ether linkage and chloropyrazine ring make it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H5ClN2O3 |
|---|---|
分子量 |
188.57 g/mol |
IUPAC 名称 |
2-(5-chloropyrazin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-9-5(2-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) |
InChI 键 |
KEWUXOUELYYTNA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=N1)Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
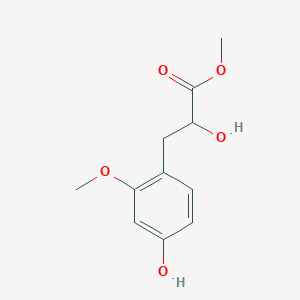
![2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13590023.png)
